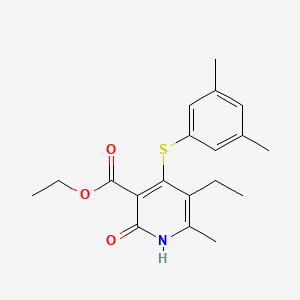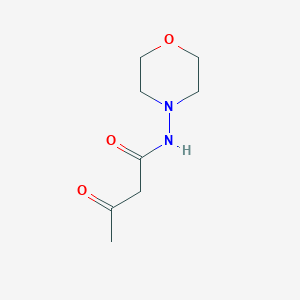![molecular formula C11H13BrN4O B8431043 (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine CAS No. 1012343-73-5](/img/structure/B8431043.png)
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine
描述
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is a heterocyclic compound that features both imidazo[1,2-b]pyridazine and tetrahydropyran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine typically involves the following steps:
Formation of Imidazo[1,2-b]pyridazine Core: The imidazo[1,2-b]pyridazine core can be synthesized through a condensation reaction between 3-bromo-2-aminopyridine and a suitable aldehyde under acidic conditions.
Introduction of Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
化学反应分析
Types of Reactions
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the imidazo[1,2-b]pyridazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-b]pyridazin-6-yl ketones or carboxylic acids.
Reduction: Formation of imidazo[1,2-b]pyridazin-6-yl alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-b]pyridazin-6-yl derivatives.
科学研究应用
Chemistry
In chemistry, (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with enhanced efficacy and reduced side effects .
作用机制
The mechanism of action of (3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cancer cell proliferation or the eradication of microbial infections .
相似化合物的比较
Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Similar in structure but with a chlorine atom instead of the tetrahydropyran moiety.
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine: Contains a morpholine ring instead of the tetrahydropyran ring.
Uniqueness
(3-Bromo-imidazo[1,2-b]pyridazin-6-yl)-(tetrahydropyran-4-yl)-amine is unique due to the presence of the tetrahydropyran ring, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its solubility and bioavailability, making it a valuable compound for drug development .
属性
CAS 编号 |
1012343-73-5 |
|---|---|
分子式 |
C11H13BrN4O |
分子量 |
297.15 g/mol |
IUPAC 名称 |
3-bromo-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H13BrN4O/c12-9-7-13-11-2-1-10(15-16(9)11)14-8-3-5-17-6-4-8/h1-2,7-8H,3-6H2,(H,14,15) |
InChI 键 |
DOPWTFXGWBIPOO-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1NC2=NN3C(=NC=C3Br)C=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Iodomethyl-6,10-dioxa-spiro[4.5]decane](/img/structure/B8430989.png)


![[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)-4-methyloxolan-3-yl] 2-amino-3-methylbutanoate](/img/structure/B8431001.png)

![Benzonitrile, 5-formyl-2-[[5-(trifluoromethyl)-3-pyridinyl]oxy]-](/img/structure/B8431010.png)

![7-Bromo-1,2,3,5-tetrahydrocyclopenta[c]-quinolin-4-one](/img/structure/B8431029.png)
![tert-butyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate](/img/structure/B8431035.png)


